molecular formula C11H12N2O B1313373 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone CAS No. 881672-80-6

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone

Cat. No.: B1313373
CAS No.: 881672-80-6
M. Wt: 188.23 g/mol
InChI Key: SARHWEGXARRGDZ-UHFFFAOYSA-N
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Description

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone plays a significant role in various biochemical reactions. It has been shown to interact with DNA, binding to DNA grooves and exhibiting peroxide-mediated DNA-cleavage properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. Studies have shown that this compound exhibits high cytotoxic activities against several cancer cell lines, including HepG2, DLD-1, and MDA-MB-231 . It influences cell function by inducing apoptosis, disrupting cell signaling pathways, and altering gene expression. These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing DNA cleavage and subsequent cell death . Additionally, it may inhibit or activate specific enzymes involved in cellular metabolism and signaling pathways. The exact molecular targets and pathways affected by this compound are still being elucidated, but its ability to induce DNA damage and apoptosis is well-documented.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Studies have shown that it localizes to the nucleus, where it interacts with DNA and induces DNA damage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 5,6-dimethyl-1H-benzimidazole with acetic anhydride under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 5,6-Dimethyl-1H-benzimidazole and acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent such as acetic acid or toluene.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
  • (5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid hydrochloride
  • 4-(5-Methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Uniqueness

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHWEGXARRGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468652
Record name 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881672-80-6
Record name 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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